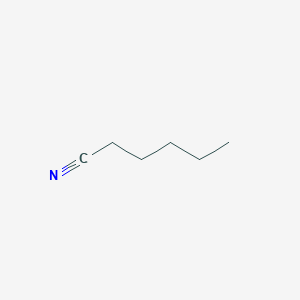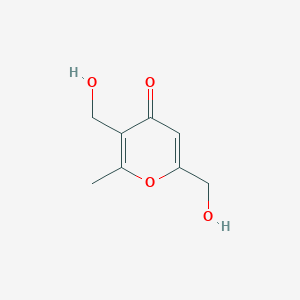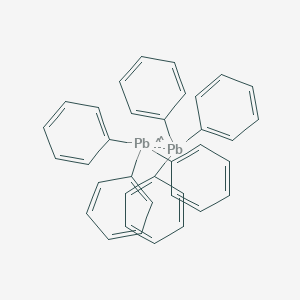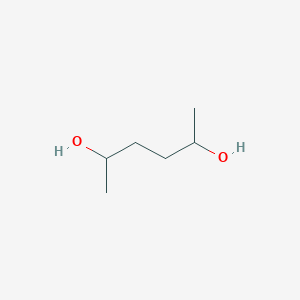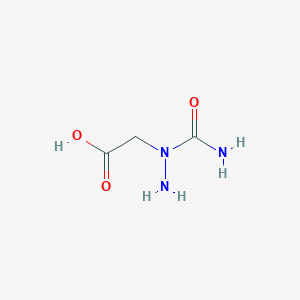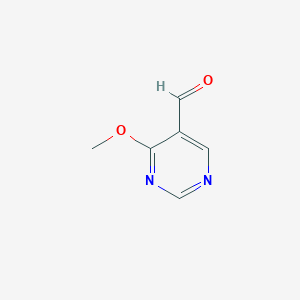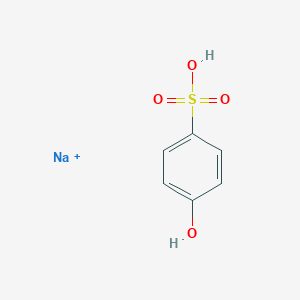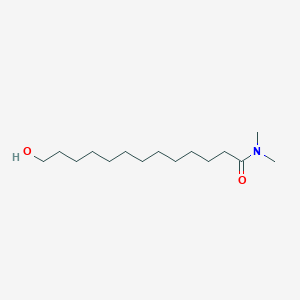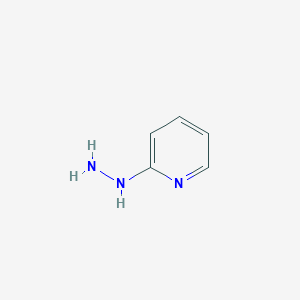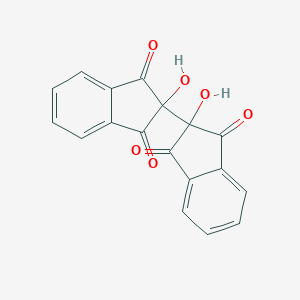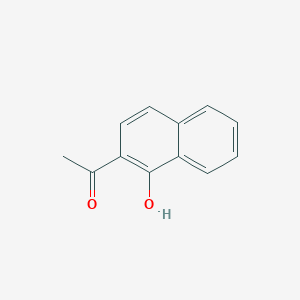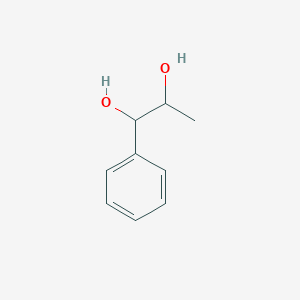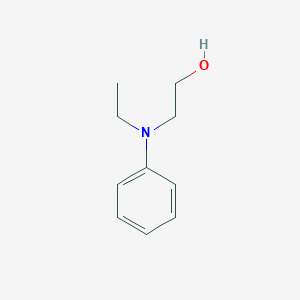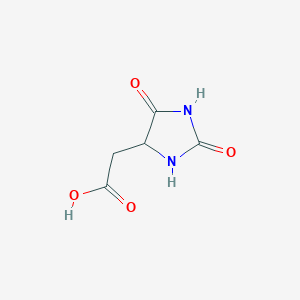![molecular formula C15H15ClO2 B147088 Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- CAS No. 133492-62-3](/img/structure/B147088.png)
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-, also known as clofenotane, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a chlorinated organic compound that belongs to the family of phenoxybenzene derivatives.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential compounds in plants and fungi, leading to their growth inhibition.
Biochemische Und Physiologische Effekte
Clofenotane has been shown to have low toxicity in mammals. However, it can cause skin and eye irritation upon contact. It has also been shown to have some mutagenic and carcinogenic properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Clofenotane has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited solubility in water and potential toxicity to humans and animals are significant limitations.
Zukünftige Richtungen
Future research on Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- could focus on its potential use as an antifungal and antibacterial agent in medicine. It could also be studied for its potential use in the development of new pesticides and herbicides with improved efficacy and safety profiles. Additionally, further studies could investigate the mechanism of action of Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- and its potential toxicity in humans and animals to better understand its safety and potential applications.
Synthesemethoden
Clofenotane can be synthesized through the reaction of 1-chloro-4-nitrobenzene and 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction produces Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- as the main product, along with some minor byproducts.
Wissenschaftliche Forschungsanwendungen
Clofenotane has been studied for its potential use as a pesticide, herbicide, and fungicide due to its ability to inhibit the growth of various plant and fungal species. It has also been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
CAS-Nummer |
133492-62-3 |
|---|---|
Produktname |
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- |
Molekularformel |
C15H15ClO2 |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-14-7-9-15(10-8-14)18-11-12-3-5-13(16)6-4-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
LJPPHDGCDAGFNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



